2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide

EPAC1 inhibition cAMP signaling GEF activity

For researchers investigating cAMP/EPAC signaling, selecting NY0561 (CAS 1105244-73-2) is recommended for its balanced, low-micromolar dual inhibition of EPAC1 (IC50 3.0 µM) and EPAC2 (IC50 2.2 µM). Its 3.6-fold improved EPAC1 potency over the HTS hit ESI-09 allows for lower working concentrations, minimizing nonspecific cytotoxicity in long-duration migration or invasion assays. As a single-agent solution with a near-equipotent EPAC1/EPAC2 ratio (≈1.36), it simplifies dose-response studies in cardiac or endocrine models, eliminating the need for co-administration of isoform-selective tool compounds.

Molecular Formula C22H22N2O4
Molecular Weight 378.428
CAS No. 1105244-73-2
Cat. No. B2935427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide
CAS1105244-73-2
Molecular FormulaC22H22N2O4
Molecular Weight378.428
Structural Identifiers
SMILESCC(CCC1=CC=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C22H22N2O4/c1-15(7-8-16-5-3-2-4-6-16)23-22(25)13-18-12-20(28-24-18)17-9-10-19-21(11-17)27-14-26-19/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,23,25)
InChIKeyKVVLUEKQDNYYDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide (CAS 1105244-73-2): EPAC Antagonist Identity and Core Pharmacological Profile


2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide (CAS 1105244-73-2), also designated as NY0561 or Compound 32 in US Patent 11,124,489, belongs to the 2-(benzo[d]isoxazol-3-yl)-2-oxo-N-phenylacetohydrazonoyl cyanide class of exchange protein directly activated by cAMP (EPAC) antagonists [1]. It exhibits low micromolar inhibitory activity against both EPAC1 and EPAC2 isoforms and was identified through structure–activity relationship (SAR) optimization of the high-throughput screening hit ESI-09 [1].

Why EPAC Antagonists Including 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide Cannot Be Interchanged Based on Target Class Alone


EPAC antagonists derived from the ESI-09 scaffold exhibit pronounced divergence in isoform selectivity, potency, and binding interactions despite sharing a common chemotype. Even minor structural modifications to the isoxazole ring or the hydrazonoyl cyanide moiety can shift EPAC1/EPAC2 IC50 ratios by several fold [1]. Consequently, procurement based solely on nominal EPAC target class membership—without head-to-head or cross-study quantitative comparison of isoform-specific IC50 values, assay conditions, and scaffold subclass—risks selecting a molecule with materially different pharmacological utility for the intended experimental model [1].

Quantitative Differentiation Evidence for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide Relative to Key EPAC Antagonist Comparators


EPAC1 Inhibitory Potency: NY0561 Versus the HTS Progenitor ESI-09

NY0561 (Compound 32) demonstrates a 3.6-fold improvement in EPAC1 inhibitory potency compared to the progenitor hit ESI-09 (Compound 1) in the same Rap1b-bGDP EPAC1 GEF activity assay [1]. NY0561 achieves an IC50 of 3.0 ± 0.3 µM versus 10.8 ± 1.6 µM for ESI-09, representing a gain of approximately 7.8 µM in absolute inhibitory capacity [1].

EPAC1 inhibition cAMP signaling GEF activity

EPAC2 Inhibitory Potency: NY0561 Doubles Potency Relative to ESI-09

NY0561 inhibits EPAC2 with an IC50 of 2.2 ± 0.4 µM in the Rap1b-bGDP EPAC2 GEF activity assay, representing a 2.0-fold improvement over ESI-09 (IC50 = 4.4 ± 0.5 µM) measured under identical conditions [1]. This establishes NY0561 as a dual EPAC1/EPAC2 antagonist with balanced low micromolar potency, in contrast to ESI-09 which shows a ~2.5-fold EPAC2 preference [1].

EPAC2 inhibition dual EPAC antagonism cAMP effector

Isoform Balance: NY0561 Exhibits a Near-Equipotent EPAC1/EPAC2 Profile Distinct from ESI-09 and Compound 33

NY0561 (Compound 32) displays a near-equipotent EPAC1/EPAC2 IC50 ratio of approximately 1.36 (3.0 µM / 2.2 µM), in contrast to ESI-09 which exhibits a pronounced 2.45-fold EPAC2 preference (10.8 µM / 4.4 µM) and Compound 33 which further accentuates EPAC2 preference (2.7 µM / 1.9 µM, ratio ≈ 1.42) [1]. Among the benzo[d]isoxazole series, NY0561 represents the most balanced dual inhibitor with IC50 values for both isoforms falling below 4 µM, a threshold identified by the authors as suitable for pharmacological probe development [1].

isoform selectivity EPAC1/EPAC2 ratio balanced antagonist

Scaffold Differentiation: Benzo[d]isoxazole-Cyanohydrazone Core Versus Isoxazole-tert-Butyl Scaffold of ESI-09

The replacement of the isoxazole ring A of ESI-09 with a structurally restrictedly fused benzo[d]isoxazole moiety represents a key scaffold transformation that underlies the potency gains of Series II compounds including NY0561 [1]. The parent of this series, Compound 30 (unsubstituted benzo[d]isoxazole), showed a slight loss of EPAC1 potency (IC50 = 13.2 µM) relative to ESI-09 (10.8 µM), but the addition of fluorine-containing substituents on the hydrazonophenyl ring B (as in NY0561, Compound 31, and Compound 33) rescued and amplified activity, yielding the most potent EPAC antagonists in the study [1]. This scaffold-hop distinguishes NY0561 from ESI-09-class molecules and other EPAC tool compounds such as HJC0350, CE3F4, and AM-001, none of which share the benzo[d]isoxazole-cyanohydrazone chemotype [1].

chemical scaffold SAR benzo[d]isoxazole medicinal chemistry

Optimal Research Application Scenarios for 2-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide Based on Quantitative Differentiation Evidence


Pharmacological Dissection of EPAC1/EPAC2 Co-Expressed Signaling in Cancer Cell Migration and Invasion Models

The balanced dual EPAC1/EPAC2 inhibitory profile of NY0561 (IC50 3.0 and 2.2 µM, respectively) makes it well-suited for pancreatic cancer, melanoma, and breast cancer cell migration/invasion assays where both EPAC isoforms contribute to metastatic phenotypes. Its 3.6-fold improved EPAC1 potency over ESI-09 [1] permits lower working concentrations, reducing nonspecific cytotoxicity in long-duration Boyden chamber or wound-healing assays.

Cardiovascular and Cardiometabolic Target Validation Studies Requiring EPAC1/EPAC2 Dual Inhibition

In cardiac myocyte hypertrophy, endothelial barrier function, and insulin secretion models, EPAC1 and EPAC2 often play complementary or redundant roles. NY0561 provides a single-agent solution with near-equipotent dual inhibition (EPAC1/EPAC2 ratio ≈ 1.36) [1], eliminating the need to co-administer EPAC1-selective and EPAC2-selective tool compounds and simplifying dose-response analyses.

Structure-Activity Relationship (SAR) Benchmarking for Benzo[d]isoxazole-Cyanohydrazone Lead Optimization Programs

As a characterized member of the benzo[d]isoxazole-cyanohydrazone Series II [1], NY0561 serves as a reference standard for medicinal chemistry programs aiming to further optimize EPAC antagonist potency, isoform selectivity, or pharmacokinetic properties. Its well-defined IC50 values under standardized Rap1b-bGDP GEF assay conditions [1] provide a reliable comparator for newly synthesized analogs.

Orthogonal Chemical Probe for EPAC Target Engagement Verification Alongside ESI-09

Because NY0561 and ESI-09 share an overlapping binding site but differ in scaffold geometry and isoform balance [1], using both compounds in parallel target engagement studies strengthens the confidence that observed biological effects are EPAC-mediated rather than scaffold-specific off-target artifacts. This orthogonal verification strategy is particularly valuable in phenotypic screening hit triage.

Quote Request

Request a Quote for 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(4-phenylbutan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.